
3-tert-Butylhex-5-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylhex-5-enenitrile is an organic compound characterized by a nitrile group (-CN) attached to a hexene chain with a tert-butyl group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to prepare nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 3-tert-Butylhex-5-enenitrile, a suitable halogenoalkane precursor would be 3-tert-butylhex-5-enyl bromide. The reaction proceeds as follows[ \text{3-tert-Butylhex-5-enyl bromide} + \text{KCN} \rightarrow \text{this compound} + \text{KBr} ]
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids. For example, 3-tert-Butylhex-5-enenitrile can be oxidized to 3-tert-butylhex-5-enoic acid.
Reduction: Reduction of nitriles typically yields primary amines. Using hydrogen gas and a suitable catalyst, this compound can be reduced to 3-tert-butylhex-5-enamine.
Substitution: Nitriles can participate in nucleophilic substitution reactions. For instance, reacting this compound with a Grignard reagent can form a ketone after hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) in dry ether followed by acidic hydrolysis.
Major Products
Oxidation: 3-tert-butylhex-5-enoic acid.
Reduction: 3-tert-butylhex-5-enamine.
Substitution: Various ketones depending on the Grignard reagent used.
Applications De Recherche Scientifique
3-tert-Butylhex-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-tert-Butylhex-5-enenitrile depends on its chemical reactivity. In reduction reactions, the nitrile group is hydrogenated to form an amine. In oxidation reactions, the nitrile group is converted to a carboxylic acid. The molecular targets and pathways involved are primarily determined by the functional groups present and the reaction conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butylhex-5-enamide: Similar structure but with an amide group instead of a nitrile.
3-tert-Butylhex-5-enoic acid: The oxidized form of 3-tert-Butylhex-5-enenitrile.
3-tert-Butylhex-5-enamine: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of a nitrile group with a tert-butyl-substituted hexene chain.
Propriétés
Numéro CAS |
87995-26-4 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
3-tert-butylhex-5-enenitrile |
InChI |
InChI=1S/C10H17N/c1-5-6-9(7-8-11)10(2,3)4/h5,9H,1,6-7H2,2-4H3 |
Clé InChI |
ASNNBDYPAKOJGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC=C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


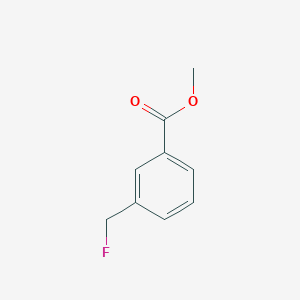
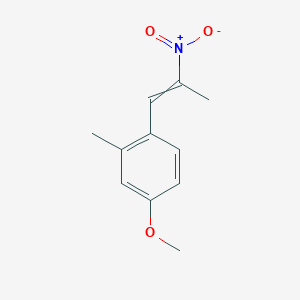
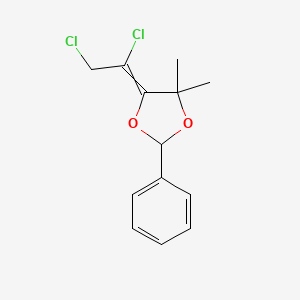
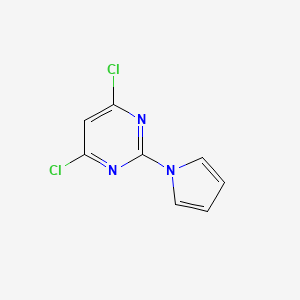

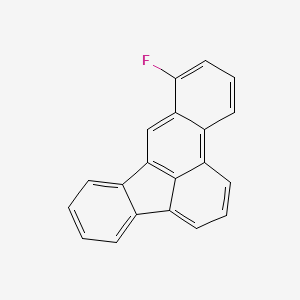
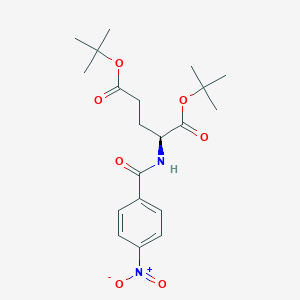
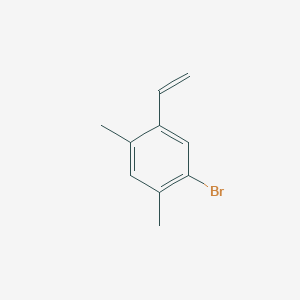
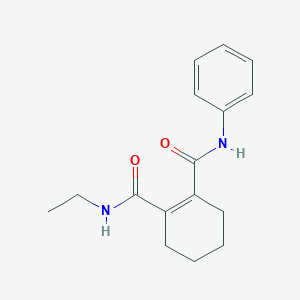

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

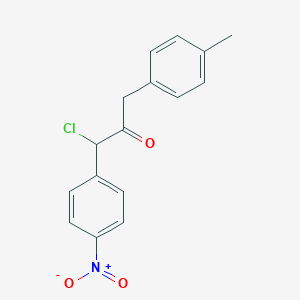
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
